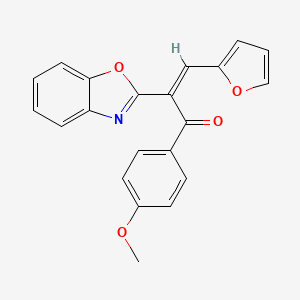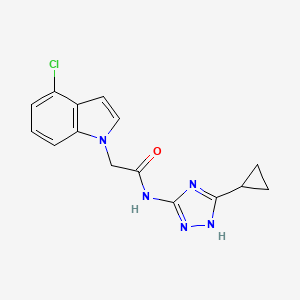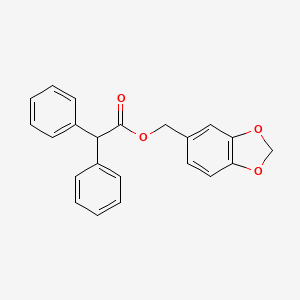![molecular formula C19H22N6O2S B12158451 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12158451.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a triazolopyridazine moiety
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 4-(2-methoxyphenyl)piperazine.
Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate hydrazine derivatives with pyridazine-3-thiol under acidic conditions.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the triazolopyridazine moiety using a suitable linker, such as a propanone group, under catalytic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the propanone linker can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: The compound can be used in the development of new pharmaceuticals and as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in smooth muscle contraction and neurotransmitter release.
Pathways Involved: Upon binding to these receptors, the compound can either activate or inhibit the receptor’s activity, leading to various physiological effects such as vasodilation or vasoconstriction, depending on the receptor subtype and the tissue involved.
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can be compared with other similar compounds:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors but has a different chemical structure.
Naftopidil: Used to treat benign prostatic hyperplasia and also interacts with alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific structural features, which may confer distinct binding affinities and selectivities for different receptor subtypes, potentially leading to unique therapeutic profiles .
Properties
Molecular Formula |
C19H22N6O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one |
InChI |
InChI=1S/C19H22N6O2S/c1-27-16-5-3-2-4-15(16)23-9-11-24(12-10-23)19(26)8-13-28-18-7-6-17-21-20-14-25(17)22-18/h2-7,14H,8-13H2,1H3 |
InChI Key |
OFEXGKKCLCVKLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCSC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12158380.png)
![2-(4-methoxyphenoxy)-1-{2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12158381.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158387.png)

![1-({3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxamide](/img/structure/B12158397.png)
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12158404.png)



![2-methyl-3-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B12158420.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B12158425.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12158433.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158434.png)

